Chlorodiisopropyloctylsilane
Overview
Description
Organosilane compounds, such as Chlorodiisopropyloctylsilane, represent a class of silicon-based chemicals where silicon is bonded to organic groups. They are pivotal in materials science, serving as precursors for synthesizing various silicon-containing polymers and surfaces with specific functionalities.
Synthesis Analysis
The synthesis of chloropropyl-functionalized mesoporous materials through microwave radiation one-pot methods indicates the potential for creating well-structured, functionalized silanes using chloropropyltriethoxysilane as a coupling agent (Xu, Cao, & Xia, 2012). This method may be analogous to synthesizing chlorodiisopropyloctylsilane by adjusting the alkyl groups and conditions.
Molecular Structure Analysis
The characterization of chloropropyl-functionalized mesoporous materials using techniques like XRD, FT-IR, SEM, and TEM offers insights into the molecular structure of organosilanes. Such analyses reveal the ordered mesostructures and functionalization effects on the silica matrix, applicable to understanding chlorodiisopropyloctylsilane's molecular structure (Xu, Cao, & Xia, 2012).
Chemical Reactions and Properties
Deoxygenative halogenation of carbonyls using chlorodimethylsilane under indium(III) hydroxide catalysis demonstrates the reactivity of chlorosilanes in forming halogenated products (Onishi, Ogawa, Yasuda, & Baba, 2002). This reactivity is crucial for understanding the chemical reactions involving chlorodiisopropyloctylsilane.
Physical Properties Analysis
Although specific studies on chlorodiisopropyloctylsilane were not found, the analysis of similar compounds' physical properties, like solubility, thermal stability, and mesophase behavior, can provide insights. For example, the synthesis and liquid crystalline properties of siloxane-containing compounds offer information on how silicon's presence affects physical properties (Al-dujaili, Atto, & Al-Kurde, 2001).
Chemical Properties Analysis
The functionalization of mesoporous materials with chloropropyl groups and their reactivity towards other chemical agents highlight the chemical properties of chlorosilanes. Such functionalization impacts the materials' chemical reactivity and interaction with other molecules, relevant to understanding chlorodiisopropyloctylsilane's behavior (Xu, Cao, & Xia, 2012).
Scientific Research Applications
"Of chloroquine and COVID-19" by F. Touret and X. D. de Lamballerie (2020) in "Antiviral Research" discusses the potential benefit of chloroquine, an antimalarial drug, in treating COVID-19 (Touret & de Lamballerie, 2020).
"Chlorin, Phthalocyanine, and Porphyrin Types Derivatives in Phototreatment of Cutaneous Manifestations: A Review" by S. R. de Annunzio et al. (2019) in "International Journal of Molecular Sciences" explores the use of chlorin derivatives in photodynamic therapy for treating skin diseases (de Annunzio et al., 2019).
"The potential effects of chlorogenic acid, the main phenolic components in coffee, on health: a comprehensive review of the literature" by N. Tajik et al. (2017) in "European Journal of Nutrition" reviews the health effects of chlorogenic acid, a dietary polyphenol (Tajik et al., 2017).
"Comparison of the in vivo antimicrobial effectiveness of sodium hypochlorite and chlorhexidine used as root canal irrigants: a molecular microbiology study" by I. N. Rôças and J. F. Siqueira (2011) in "Journal of endodontics" compares the antimicrobial effects of sodium hypochlorite and chlorhexidine in endodontic treatment (Rôças & Siqueira, 2011).
"Use of Chlorhexidine to Prevent Ventilator-Associated Pneumonia in a Long-term Care Setting" by Margaret K McCue and G. Palmer (2019) in "Journal of Nursing Care Quality" explores the use of chlorhexidine in preventing ventilator-associated pneumonia in long-term care (McCue & Palmer, 2019).
"A systematic review on the efficacy and safety of chloroquine for the treatment of COVID-19" by A. Cortegiani et al. (2020) in "Journal of Critical Care" summarizes evidence on the use of chloroquine for treating COVID-19 (Cortegiani et al., 2020).
Safety And Hazards
Chlorodiisopropyloctylsilane is classified as causing severe skin burns and eye damage (H314) according to the GHS classification . Precautionary measures include wearing protective clothing and eye protection, and washing skin thoroughly after handling . In case of contact with skin or eyes, the affected area should be rinsed with water and medical attention should be sought immediately .
properties
IUPAC Name |
chloro-octyl-di(propan-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31ClSi/c1-6-7-8-9-10-11-12-16(15,13(2)3)14(4)5/h13-14H,6-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALITQCKMBTLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C(C)C)(C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403446 | |
Record name | Chlorodiisopropyloctylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodiisopropyloctylsilane | |
CAS RN |
117559-37-2 | |
Record name | Chlorodiisopropyloctylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodiisopropyloctylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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